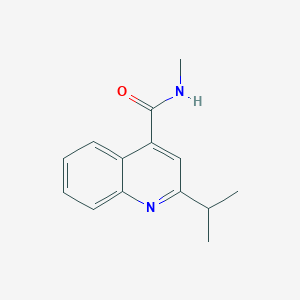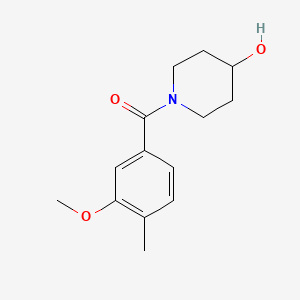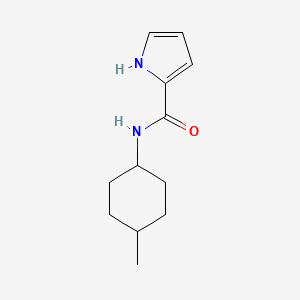
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a member of the JWH family of compounds, which were originally developed for scientific research purposes. JWH-018 has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and physiological effects.
作用機序
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide acts as an agonist of the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for many of the psychoactive effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of physiological effects, including analgesia, appetite stimulation, and immunomodulation. It has also been shown to have psychoactive effects, such as altered perception, mood changes, and altered cognition.
実験室実験の利点と制限
One advantage of using N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This allows for precise control over the activation of these receptors and the downstream effects that result. However, one limitation is the potential for off-target effects or interactions with other compounds in the experimental system.
将来の方向性
There are many potential future directions for research on N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide and other synthetic cannabinoids. One area of interest is the development of more selective compounds that target specific subtypes of cannabinoid receptors. Another area of interest is the study of the endocannabinoid system in various disease states, such as chronic pain or neurodegenerative disorders. Additionally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other organs.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications and mechanism of action. While it has been shown to have a variety of physiological and psychoactive effects, there are still many unanswered questions about its long-term effects and potential for off-target effects. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成法
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with 2-naphthoyl chloride in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the pyrrole-2-carboxamide moiety.
科学的研究の応用
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and play a role in pain sensation, appetite, and immune function.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-4-6-10(7-5-9)14-12(15)11-3-2-8-13-11/h2-3,8-10,13H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSAMIXNJDGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
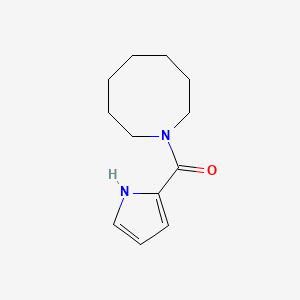
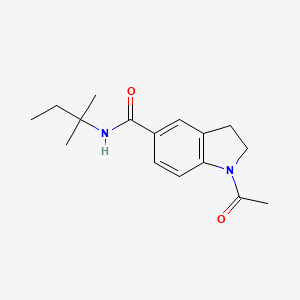
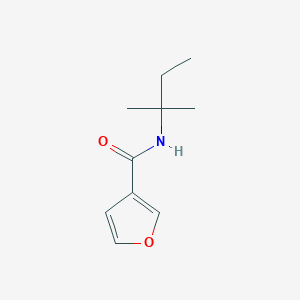
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
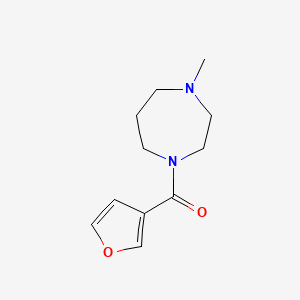
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


